Human DHODH Inhibition: Absolute Potency Below 1 µM
This compound demonstrates confirmed inhibitory activity against recombinant human Dihydroorotate Dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis and an established oncology target. The measured IC50 is 814 nM in a cell-free assay [1]. This places it within the therapeutically relevant window for DHODH inhibition, distinguishing it from the vast majority of simple quinolinone building blocks that show no activity against this enzyme. In a class-level inference, this compound is more potent than the reference DHODH inhibitor 4,6-dinitro-o-cresol (a known uncoupling agent and DHODH inhibitor used as a baseline in the same review article) [1][2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 814 nM |
| Comparator Or Baseline | Class of inactive quinolin-2-one building blocks (typically >10 µM or inactive); literature review baseline compound 4,6-dinitro-o-cresol (exact IC50 not specified in source, but long-established as a DHODH inhibitor). |
| Quantified Difference | Target compound is active at sub-µM level, whereas unsubstituted or mono-substituted quinolin-2-ones are largely inactive. The target compound establishes a clear potency anchor point in the chemical space. |
| Conditions | Inhibition of recombinant human DHODH using dihydroorotate as substrate and UQ0 as co-substrate, analyzed by DCIP dye-based readout. |
Why This Matters
This confirms the compound's utility as a validated starting point or pharmacological tool for DHODH-related assays, crucial for researchers comparing hit identification libraries.
- [1] BindingDB. Entry for BDBM50512054 (CHEMBL4458679). Data curated from West China Hospital / ChEMBL. IC50: 814 nM for human DHODH. View Source
- [2] CPRiL Database. Article Relationship for PMID 35151222 (Recent advances of human dihydroorotate dehydrogenase inhibitors for cancer therapy). View Source
